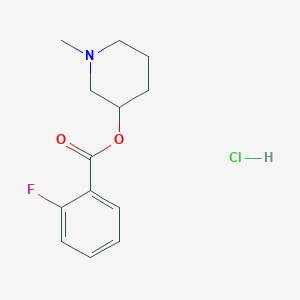
1'-(2-fluorobenzyl)-4-methyl-1,4'-bipiperidine oxalate
Übersicht
Beschreibung
1-(2-fluorobenzyl)-4-methyl-1,4'-bipiperidine oxalate, also known as LBT-999, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. LBT-999 belongs to the family of piperidine-based compounds, which have shown promising results in the treatment of various neurological disorders. In
Wirkmechanismus
The mechanism of action of 1'-(2-fluorobenzyl)-4-methyl-1,4'-bipiperidine oxalate involves the modulation of dopamine levels in the brain. This compound acts as a dopamine D2 receptor antagonist, which reduces the activity of dopamine in the brain. This leads to a decrease in the symptoms of dopamine-related disorders, such as psychosis and tremors.
Biochemical and Physiological Effects
Studies have shown that this compound has a high affinity for the dopamine D2 receptor, which is responsible for the regulation of dopamine levels in the brain. This compound acts as a dopamine D2 receptor antagonist, which reduces the activity of dopamine in the brain. This leads to a decrease in the symptoms of dopamine-related disorders, such as psychosis and tremors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1'-(2-fluorobenzyl)-4-methyl-1,4'-bipiperidine oxalate in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a promising candidate for the treatment of dopamine-related disorders. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 1'-(2-fluorobenzyl)-4-methyl-1,4'-bipiperidine oxalate. One of the future directions is to explore its potential therapeutic applications in the treatment of other neurological disorders, such as Huntington's disease and Tourette's syndrome. Another future direction is to investigate the potential of this compound as a diagnostic tool for dopamine-related disorders. Additionally, further research is needed to explore the potential side effects and toxicity of this compound in humans, which will be crucial for its clinical development.
Conclusion
In conclusion, this compound is a novel compound that has shown potential therapeutic applications in the treatment of various neurological disorders. Its high affinity for the dopamine D2 receptor makes it a promising candidate for the treatment of dopamine-related disorders, such as Parkinson's disease and schizophrenia. However, further research is needed to explore its potential side effects and toxicity in humans, which will be crucial for its clinical development.
Wissenschaftliche Forschungsanwendungen
1'-(2-fluorobenzyl)-4-methyl-1,4'-bipiperidine oxalate has shown potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that this compound has a high affinity for the dopamine D2 receptor, which plays a crucial role in the regulation of dopamine levels in the brain. This makes this compound a promising candidate for the treatment of dopamine-related disorders.
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2.C2H2O4/c1-15-6-12-21(13-7-15)17-8-10-20(11-9-17)14-16-4-2-3-5-18(16)19;3-1(4)2(5)6/h2-5,15,17H,6-14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRYMSBXALVKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3970889.png)

![4-[4-methyl-5-nitro-6-(4-phenyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B3970916.png)
![2-[(3-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3970922.png)
![[(4-(2-fluorophenyl)-5-{[methyl(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B3970927.png)
![2,6-dimethyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3970934.png)
![1-[1-(3-fluorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970937.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(4-morpholinylsulfonyl)benzoyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3970943.png)

![N-(4-chloro-3-methylphenyl)-2-[cyclopropyl(1,3-thiazol-5-ylmethyl)amino]acetamide](/img/structure/B3970974.png)
![5-acetyl-3-(4-biphenylyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3970975.png)
![17-(3-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3970981.png)
![2-{4-[1-(3-methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970997.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3971003.png)